

Application Notes and Protocols: Diazenes in Natural Product Synthesis

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Compound of Interest

Compound Name: **Diazene**

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This document provides detailed application notes and protocols on the utilization of **diazenes** in the synthesis of complex natural products. The focus is on **diazene**-directed fragment assembly, a powerful strategy for the construction of sterically congested carbon-carbon bonds, particularly in the context of alkaloid synthesis.

Application Note 1: Diazene-Directed Heterodimerization in the Total Synthesis of Bis(cyclotryptamine) Alkaloids

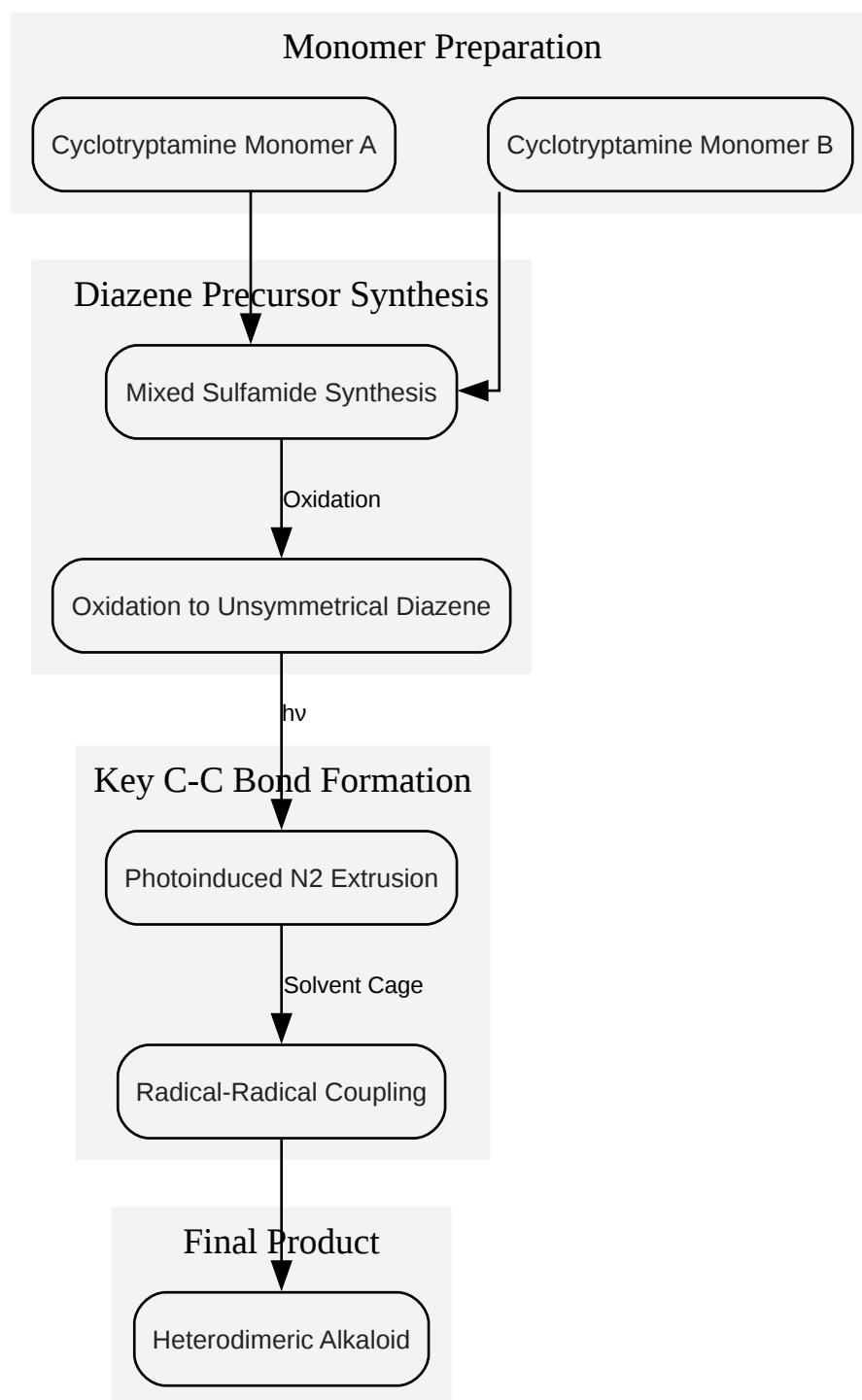
The construction of the C3a-C3a' bond in dimeric cyclotryptamine alkaloids represents a significant synthetic challenge due to steric hindrance. The Movassaghi group has developed a robust methodology that utilizes the photoinduced fragmentation of unsymmetrical **diazenes** to forge this critical linkage with high stereocontrol. This approach has been successfully applied to the total synthesis of several natural products, including (-)-calycanthidine, meso-chimonanthine, and (+)-desmethyl-meso-chimonanthine.[1][2][3][4][5]

The general strategy involves the synthesis of a mixed sulfamide from two different cyclotryptamine monomers. This sulfamide is then oxidized to the corresponding unsymmetrical **diazene**, which upon photolysis, extrudes dinitrogen gas to generate a radical pair within a solvent cage. The subsequent radical-radical coupling proceeds with high fidelity to yield the desired heterodimeric product.[6]

Key Advantages:

- Stereocontrolled Bond Formation: The reaction allows for the coupling of two distinct and sterically hindered fragments with high stereoselectivity.
- Late-Stage Functionalization: This method can be applied at a late stage in the synthesis, allowing for the convergent assembly of complex molecules.
- Versatility: The strategy is applicable to the synthesis of a variety of dimeric and oligomeric alkaloids.^[7]

Experimental Workflow:

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Caption: General workflow for **diazene**-directed heterodimerization.

Quantitative Data Summary:

The following table summarizes the yields for the key steps in the synthesis of heterodimeric cyclotryptamine alkaloids as reported by Lathrop and Movassaghi.[1][4]

Step	Substrate	Product	Reagents and Conditions	Yield (%)
Sulfamide Synthesis	Sulfamate ester (-)-19 and amine (-)-16	Mixed sulfamide (-)-25	Et3N, THF, 23 °C	85
Sulfamate ester (-)-19 and amine (+)-24	Mixed sulfamide (+)-28		Et3N, THF, 23 °C	88
Diazene Formation	Mixed sulfamide (-)-25	Unsymmetrical diazene (-)-26	1,3-dichloro-5,5-dimethylhydantoin, DBU, MeOH, 23 °C	92
Mixed sulfamide (+)-28	Unsymmetrical diazene (+)-29		1,3-dichloro-5,5-dimethylhydantoin, DBU, MeOH, 23 °C	86
Diazene Fragmentation	Unsymmetrical diazene (-)-26	Heterodimer (-)-27	hν (380 nm), 23 °C	67
Unsymmetrical diazene (+)-29	Heterodimer (+)-30		hν (380 nm), 23 °C	63

Experimental Protocols

Protocol 1: Synthesis of Mixed Sulfamide (General Procedure)

This protocol is adapted from the work of Lathrop and Movassaghi.[1][4]

Materials:

- Cyclotryptamine-derived sulfamate ester (1.0 equiv)

- Cyclotryptamine-derived amine (1.2 equiv)
- Triethylamine (Et₃N) (3.0 equiv)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a solution of the sulfamate ester in anhydrous THF at 23 °C is added triethylamine.
- A solution of the amine in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction is stirred at 23 °C and monitored by thin-layer chromatography (TLC) until consumption of the starting material.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel to afford the desired mixed sulfamide.

Protocol 2: Oxidation of Mixed Sulfamide to Unsymmetrical Diazene (General Procedure)

This protocol is an enhanced method for **diazene** formation from the Movassaghi group.[\[1\]](#)[\[4\]](#)

Materials:

- Mixed sulfamide (1.0 equiv)
- 1,3-dichloro-5,5-dimethylhydantoin (1.5 equiv)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
- Anhydrous methanol (MeOH)

Procedure:

- To a solution of the mixed sulfamide in anhydrous methanol at 23 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene.
- The solution is cooled to 0 °C, and 1,3-dichloro-5,5-dimethylhydantoin is added in one portion.
- The reaction mixture is stirred at 23 °C and monitored by TLC.
- Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.
- The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the unsymmetrical **diazene**.

Protocol 3: Photoinduced Diazene Fragmentation and Heterodimerization (General Procedure)

This protocol describes the key C-C bond-forming step via photolysis.[\[1\]](#)[\[4\]](#)

Materials:

- Unsymmetrical **diazene**
- Anhydrous solvent (e.g., tert-butanol)
- Photoreactor equipped with a 380 nm lamp

Procedure:

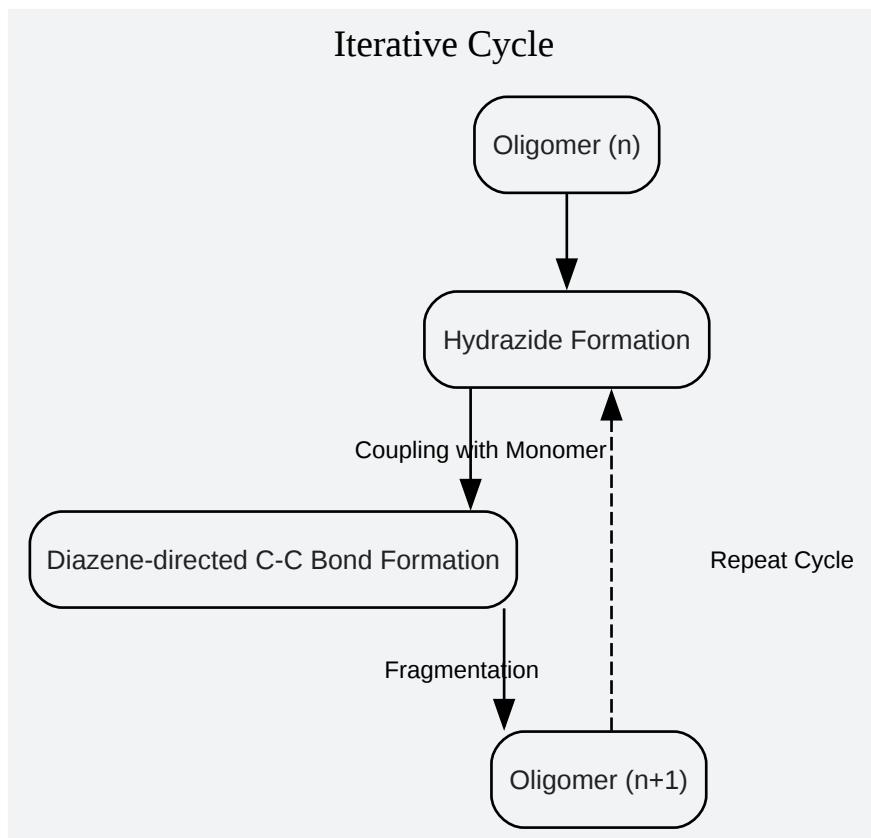
- A solution of the unsymmetrical **diazene** in the chosen anhydrous solvent is prepared.
- The solution is irradiated in a photoreactor at 23 °C. The reaction progress is monitored by TLC or LC-MS.

- Upon completion, the solvent is removed under reduced pressure.
- The resulting residue is purified by flash column chromatography on silica gel to isolate the heterodimeric product.

Application Note 2: Diazene Fragmentation in the Synthesis of Higher Order Oligocyclotryptamine Alkaloids

The **diazene**-directed fragment assembly strategy has been extended to the synthesis of more complex, higher-order oligocyclotryptamine alkaloids.^[7] This bio-inspired, iterative approach allows for the stereoselective formation of successive C3a-C7' linkages on a C3a-C3a' linked dimeric core.

Synthetic Strategy Overview:



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Caption: Iterative cycle for oligocyclotryptamine synthesis.

This iterative process, involving hydrazide synthesis, **diazene**-directed C-C bond formation, and subsequent **diazene** synthesis, enables the controlled elongation of the alkaloid chain, demonstrating the broad applicability of **diazene** chemistry in the assembly of complex natural product architectures.^[7]

Conclusion

The application of **diazenes**, particularly through photoinduced fragmentation, has emerged as a powerful tool in the total synthesis of complex natural products, most notably in the assembly of bis(cyclotryptamine) and oligocyclotryptamine alkaloids. The ability to form sterically demanding C-C bonds in a controlled and stereoselective manner highlights the significance of this methodology for accessing intricate molecular architectures relevant to drug discovery and development. The provided protocols offer a foundation for researchers to implement these advanced synthetic strategies in their own work.

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